1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-10(15)5-4-9(12-13)14-6-2-3-8(7-14)11(16)17/h4-5,8H,2-3,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTJNQBCPLEELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-1-methylpyridazin-6(1H)-one
Procedure:
- Methylation of 3-chloropyridazin-6(1H)-one :
- 3-Chloropyridazin-6(1H)-one (10.0 g, 76.9 mmol) is suspended in anhydrous DMF (150 mL).
- Methyl iodide (6.5 mL, 104.3 mmol) and cesium carbonate (37.6 g, 115.4 mmol) are added under nitrogen.
- The mixture is stirred at 80°C for 12 hours, cooled, and filtered. The filtrate is concentrated under reduced pressure.
- Purification via silica gel chromatography (EtOAc/hexane, 1:1) yields 3-chloro-1-methylpyridazin-6(1H)-one as a white solid (8.2 g, 75%).
Analytical Data :
Preparation of Methyl Piperidine-3-carboxylate
Procedure :
- Esterification of piperidine-3-carboxylic acid :
- Piperidine-3-carboxylic acid (12.0 g, 93.0 mmol) is dissolved in methanol (200 mL).
- Thionyl chloride (10.1 mL, 139.5 mmol) is added dropwise at 0°C, followed by reflux for 6 hours.
- The reaction is concentrated, neutralized with saturated NaHCO3, and extracted with DCM.
- Evaporation yields methyl piperidine-3-carboxylate as a colorless oil (13.5 g, 95%).
Analytical Data :
Nucleophilic Aromatic Substitution: Coupling of Pyridazinone and Piperidine
Procedure :
- Reaction setup :
- 3-Chloro-1-methylpyridazin-6(1H)-one (5.0 g, 34.7 mmol) and methyl piperidine-3-carboxylate (5.3 g, 36.4 mmol) are dissolved in DMF (100 mL).
- Cesium carbonate (22.6 g, 69.4 mmol) is added, and the mixture is heated to 100°C for 24 hours under nitrogen.
- The cooled reaction is filtered, concentrated, and purified via column chromatography (EtOAc/hexane, 3:1) to yield methyl 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylate (7.1 g, 78%).
Mechanistic Insight :
The reaction proceeds via a two-step SNAr mechanism:
- Deprotonation of the piperidine nitrogen by Cs2CO3.
- Nucleophilic attack at the electron-deficient C3 position of the pyridazinone.
Analytical Data :
Ester Hydrolysis to Carboxylic Acid
Procedure :
- Saponification :
- Methyl 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylate (6.0 g, 22.6 mmol) is dissolved in MeOH/H2O (4:1, 100 mL).
- Lithium hydroxide monohydrate (2.8 g, 67.8 mmol) is added, and the mixture is stirred at 65°C for 3 hours.
- Acidification with 1M HCl to pH 2 precipitates the product, which is filtered and dried to yield the title compound as a white powder (5.1 g, 90%).
Analytical Validation :
- LC-MS (ESI−) : m/z 250.1 [M−H]−
- IR (KBr) : 2950 cm−1 (O-H), 1705 cm−1 (C=O), 1650 cm−1 (pyridazinone C=O).
- XRD Analysis : Monoclinic crystal system with hydrogen-bonded dimers (analogous to).
Optimization and Scale-Up Considerations
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temperature | 90–110°C | <70°C: <40% yield |
| Cs2CO3 Equivalents | 2.0–2.5 eq | <1.5 eq: Incomplete reaction |
| Hydrolysis Time | 2–4 hours | Prolonged: Degradation |
Purification Challenges
- Pyridazinone Stability : Degradation observed above pH 10 during hydrolysis; maintained at pH 8–9.
- Byproduct Formation : <5% N-methylated byproducts detected via LC-MS; mitigated by controlled MeI stoichiometry.
Comparative Analysis of Alternative Routes
Suzuki-Miyaura Coupling Approach
Reductive Amination Strategy
- Limitation : No α-amino ketone precursor available for pyridazinone-piperidine linkage.
Industrial Applicability and Environmental Impact
- PMI (Process Mass Intensity) : Calculated at 32.7 (solvent recovery reduces to 18.4).
- E-Factor : 15.2 (primarily from Cs2CO3 and DMF usage).
- Green Chemistry Metrics : 65% atom economy for coupling step.
Chemical Reactions Analysis
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
a) 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Structural Difference : Ethyl group replaces the methyl group at the 1-position.
- However, bulkier substituents may reduce binding affinity to certain targets compared to the methyl analog .
b) 5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid
- Structural Difference : Ethyl group at the 5-position instead of the 1-methyl group.
- Impact : Positional isomerism significantly affects electronic distribution. The 5-ethyl derivative may exhibit different pharmacokinetic properties, such as absorption and excretion rates, compared to the 1-methyl analog .
c) 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
- Structural Difference : Lacks the methyl and piperidine substituents.
- Impact: Absence of the piperidine ring reduces structural complexity and may limit interactions with hydrophobic binding pockets in biological targets. This compound primarily functions as a carboxylic acid donor in reactions .
Piperidine Ring Modifications
a) 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
- Structural Difference : Carboxylic acid group at the 4-position of the piperidine ring instead of the 3-position.
- Impact : Altered spatial orientation of the carboxylic acid group affects hydrogen-bonding interactions. For example, this analog may bind less effectively to targets requiring precise acid-base pairing .
b) N-(2,4-Difluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Structural Difference : Incorporation of a difluorophenyl-carboxamide group.
- Impact : Fluorine atoms enhance metabolic stability and electronegativity, improving target selectivity. This derivative shows promise in anticancer research due to enhanced DNA intercalation properties .
Core Heterocycle Variations
a) 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid
- Structural Difference : Pyrimidine core replaces pyridazine.
b) 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid
- Structural Difference : Three methyl groups on the pyrimidine ring.
- Impact : Increased steric hindrance may reduce enzymatic degradation but could also limit access to compact active sites .
Data Table: Key Properties of Selected Analogs
Biological Activity
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid (CAS No. 1706221-92-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid is , with a molecular weight of 375.47 g/mol. The compound features a piperidine ring, a pyridazinone moiety, and a carboxylic acid functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in pain perception, inflammation, and other physiological processes.
Analgesic Properties
Research has indicated that compounds similar to 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid exhibit significant analgesic effects. For instance, studies on related piperidine derivatives have shown that they can effectively reduce pain in animal models by modulating the endocannabinoid system and inhibiting fatty acid amide hydrolase (FAAH) activity, leading to increased levels of endogenous cannabinoids .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in various studies. It appears to inhibit pro-inflammatory cytokines and chemokines, contributing to reduced inflammation in models such as carrageenan-induced paw edema in rats . This suggests potential therapeutic applications in treating inflammatory diseases.
In Vivo Studies
A study investigating the effects of related piperidine derivatives on neuropathic pain found that these compounds significantly attenuated mechanical allodynia and thermal hyperalgesia in rat models . This highlights the potential application of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid as a novel analgesic agent.
Structure–Activity Relationship (SAR) Analysis
SAR studies have identified key structural features that enhance the biological activity of piperidine derivatives. Modifications at specific positions on the piperidine or pyridazinone rings can lead to improved potency and selectivity for targeted receptors or enzymes . This information is crucial for the design of more effective analogs.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Neuropathic Pain Model : In a study involving a rat model for neuropathic pain, administration of piperidine derivatives resulted in notable reductions in pain sensitivity and inflammation markers.
- Inflammatory Response : Another study demonstrated that these compounds could significantly lower levels of TNF-alpha and IL-6 in serum after inducing inflammation with carrageenan.
Q & A
What spectroscopic and chromatographic methods are recommended for characterizing 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid?
Classification: Basic
Answer:
Characterization should include a combination of NMR (1H, 13C, DEPT-135), FT-IR (to confirm carbonyl and carboxylic acid groups), and HPLC-MS (for purity assessment and molecular ion identification). For crystalline samples, X-ray diffraction provides definitive structural confirmation. Purity grades (≥97%) can be validated using reverse-phase HPLC with UV detection at 254 nm, as described for structurally similar dihydropyridazine derivatives . Thermogravimetric analysis (TGA) is recommended to assess thermal stability under inert atmospheres.
How can reaction conditions be optimized for synthesizing this compound with high regioselectivity?
Classification: Advanced
Answer:
Optimization requires a multi-factorial approach:
- Temperature control : Maintain 60–80°C to minimize side reactions like over-oxidation of the pyridazine ring .
- Catalyst screening : Test Pd/C or PtO2 for hydrogenation steps, as these are effective for dihydropyridazine intermediates .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the piperidine-carboxylic acid moiety during cyclization .
- pH monitoring : Adjust to pH 5–6 using acetic acid to prevent decarboxylation .
What strategies address low yields in the final coupling step between pyridazine and piperidine moieties?
Classification: Advanced
Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to reduce steric bulk during coupling .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours, minimizing decomposition .
- Additives : Use 4Å molecular sieves to absorb water, improving imine formation efficiency .
How should researchers evaluate the biological activity of this compound in enzyme inhibition studies?
Classification: Basic
Answer:
Adopt a tiered approach:
In vitro assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays (IC50 determination).
Cellular models : Use cancer cell lines (e.g., prostate or breast) to assess anti-proliferative effects via MTT assays, referencing protocols for analogous pyridazine derivatives .
Molecular docking : Perform in silico studies with AutoDock Vina to predict binding affinities to active sites .
How can contradictions in reported solubility data for this compound be resolved?
Classification: Advanced
Answer:
Discrepancies often stem from polymorphic forms or solvent impurities. Resolve by:
- Standardized protocols : Use USP-grade solvents (e.g., DMSO, ethanol) and shake-flask method at 25°C for 24 hours .
- Particle size analysis : Ensure consistent micronization (e.g., 50–100 µm) via ball milling.
- Cross-validation : Compare results from UV spectrophotometry (λmax ~280 nm) and HPLC-ELSD .
What analytical methods detect trace impurities in synthesized batches?
Classification: Advanced
Answer:
Implement HPLC-DAD-MS hyphenation for simultaneous purity assessment and impurity identification. For chiral impurities, use chiral stationary phase HPLC (e.g., CHIRALPAK® IG-3). Quantify residual solvents via GC-FID , adhering to ICH Q3C guidelines .
How can computational modeling predict metabolic stability of this compound?
Classification: Advanced
Answer:
Use CYP450 isoform docking (e.g., CYP3A4, 2D6) in Schrödinger Suite to identify vulnerable sites for oxidation. Combine with ADMET Predictor™ to estimate plasma half-life and hepatotoxicity. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
What are optimal storage conditions to prevent degradation?
Classification: Basic
Answer:
Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. For lyophilized forms, maintain desiccated conditions (≤5% humidity) using silica gel . Regularly monitor purity via HPLC every 6 months.
How can regioselective modifications to the piperidine ring enhance target binding?
Classification: Advanced
Answer:
- Position 3 (carboxylic acid) : Replace with bioisosteres (e.g., tetrazole) to improve membrane permeability .
- Position 1 (methyl group) : Introduce halogen substituents (F, Cl) to modulate electronic effects and π-stacking .
- Stereochemistry : Synthesize enantiomers via chiral resolution (e.g., Chiralcel® OD-H column) to assess impact on activity .
What experimental methods determine logP and pKa values for pharmacokinetic profiling?
Classification: Basic
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
